Epivogeloside

Übersicht

Beschreibung

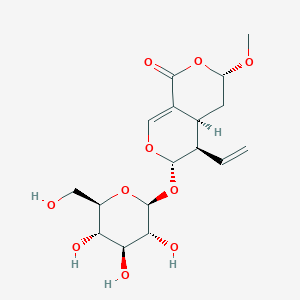

Epivogeloside is a natural compound classified as a secoiridoid glycoside and an iridoid glucoside.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Epivogeloside involves the extraction and purification of compounds from the roots of the genus Golden Rooster . The process typically includes several steps:

Extraction: The roots are subjected to solvent extraction using solvents like methanol or ethanol.

Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Synthesis: Further synthesis reactions may be carried out to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Analyse Chemischer Reaktionen

Oxidation Reactions

The tertiary hydroxyl groups and conjugated double bonds in Epivogeloside’s aglycone moiety render it susceptible to oxidation. Key transformations include:

-

Alcohol oxidation : Secondary and tertiary alcohols undergo oxidation with agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC), yielding ketones or carboxylic acids depending on conditions .

-

Double bond epoxidation : The exocyclic double bond reacts with peroxyacids (e.g., mCPBA) to form an epoxide via a concerted electrophilic addition mechanism .

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Alcohol oxidation | PCC in CH₂Cl₂ | Ketone derivative |

| Epoxidation | mCPBA, RT | Epoxide intermediate |

Reduction Reactions

The lactone ring and unsaturated bonds are targets for reduction:

-

Lactone reduction : LiAlH₄ reduces the lactone to a diol by cleaving the ester bond .

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the vinyl group, converting it to an ethyl substituent .

Mechanistic Example :

Hydrolysis Reactions

This compound’s glycosidic and ester linkages undergo hydrolysis under specific conditions:

-

Glycosidic bond cleavage : Acidic hydrolysis (HCl/H₂O, Δ) breaks the sugar-aglycone bond, yielding D-glucose and a secoiridoid aglycone .

-

Lactone hydrolysis : Basic conditions (NaOH/H₂O) open the lactone ring to form a carboxylate salt .

| Bond Type | Conditions | Products |

|---|---|---|

| Glycosidic | 1M HCl, reflux | D-glucose + aglycone |

| Lactone | 0.1M NaOH, RT | Sodium carboxylate |

Substitution and Functionalization

The hydroxyl and methoxy groups participate in nucleophilic substitutions:

-

Acetylation : Treatment with acetic anhydride/pyridine acetylates free -OH groups, forming acetate esters .

-

Methoxy deprotection : BBr₃ in CH₂Cl₂ cleaves methoxy groups to regenerate phenolic -OH .

Example Reaction :

Photochemical and Thermal Rearrangements

The secoiridoid core undergoes Wolff rearrangement under UV light or heat, generating reactive ketene intermediates that trap nucleophiles (e.g., water, alcohols) .

Comparative Reactivity Table

| Functional Group | Reaction | Reagent | Outcome |

|---|---|---|---|

| Lactone | Reduction | LiAlH₄ | Diol |

| Glycosidic bond | Acid hydrolysis | HCl/H₂O | Aglycone + glucose |

| Double bond | Epoxidation | mCPBA | Epoxide |

| Methoxy group | Deprotection | BBr₃ | Phenol |

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Reference Compound:

Epivogeloside is frequently used as a reference compound in chromatographic studies. Its unique structure allows researchers to identify and quantify other iridoid glycosides in various plant extracts .

Synthesis:

It serves as a starting material for synthesizing other related compounds, facilitating the exploration of their biochemical properties and potential applications .

Biological Applications

Anti-inflammatory Properties:

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit key inflammatory pathways, including the NF-κB signaling pathway, which is crucial in many inflammatory diseases .

Antioxidant Activity:

this compound demonstrates antioxidant properties by enhancing the expression of antioxidant enzymes. This mechanism is vital for combating oxidative stress-related diseases .

Antimicrobial Effects:

Studies have reported that this compound possesses antimicrobial properties, making it a candidate for developing natural antimicrobial agents .

Medical Applications

Cancer Research:

this compound has been investigated for its potential anticancer effects. Preliminary studies suggest it may inhibit the proliferation of cancer cells and induce apoptosis through various molecular pathways .

Cardiovascular Health:

Its role in cardiovascular health is being explored, with findings indicating that it may help regulate blood pressure and improve endothelial function, thus contributing to heart health .

Industrial Applications

Pharmaceutical Development:

The compound is utilized in developing natural product-based pharmaceuticals. Its bioactive properties make it an attractive candidate for formulating drugs targeting inflammation and oxidative stress .

Cosmetics Industry:

Due to its antioxidant and anti-inflammatory properties, this compound is also being explored for use in cosmetic formulations aimed at skin health and anti-aging products .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Reference compound for chromatography | Facilitates identification of glycosides |

| Biology | Anti-inflammatory, antioxidant, antimicrobial | Inhibits NF-κB pathway; enhances antioxidant enzymes |

| Medicine | Cancer treatment, cardiovascular health | Induces apoptosis in cancer cells; regulates BP |

| Industry | Pharmaceuticals, cosmetics | Natural product formulations; skin health products |

Case Studies

-

Anti-Inflammatory Effects:

A study highlighted the ability of this compound to significantly reduce inflammation markers in animal models of arthritis. The compound was shown to lower levels of IL-1β and TNF-α, indicating its potential as an anti-inflammatory agent . -

Anticancer Potential:

In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved modulation of cell cycle progression and induction of apoptosis through caspase activation . -

Cardiovascular Benefits:

Research on animal models indicated that this compound administration resulted in improved endothelial function and reduced blood pressure levels, suggesting its potential role in cardiovascular health management .

Wirkmechanismus

The mechanism of action of Epivogeloside involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress responses. For example, it may inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and enhance the expression of antioxidant enzymes .

Vergleich Mit ähnlichen Verbindungen

Epivogeloside is unique among iridoid glycosides due to its specific structural features and biological activities. Similar compounds include:

Loganin: Another iridoid glycoside with anti-inflammatory and antioxidant properties.

Secoiridoid glycosides: A broader class of compounds with similar structural features but varying biological activities.

This compound stands out due to its higher potency and broader range of biological activities compared to these similar compounds .

Biologische Aktivität

Epivogeloside, a glycoside derivative isolated from the leaves of Mitragyna speciosa, has garnered attention for its potential biological activities, particularly in the context of opioid-like effects and other therapeutic applications. This article synthesizes current research findings, including biological activity data, case studies, and detailed analyses of its pharmacological properties.

Chemical Structure and Isolation

This compound is classified as a glycoside, characterized by its sugar moiety linked to a non-sugar component. It was first reported in the literature as part of a group of compounds isolated from Mitragyna speciosa leaves, alongside other related glycosides such as vogeloside . The isolation process typically involves chromatographic techniques, yielding this compound in small quantities (approximately 1.1 × 10^-4% in one study) alongside other compounds .

Opioid Activity

Research indicates that this compound may exhibit opioid-like activity. Preliminary studies are underway to assess its efficacy and safety profile in this regard. The compound's structural similarity to known opioid agonists suggests it could interact with opioid receptors, potentially offering pain relief similar to traditional opioids but with a different side effect profile .

Anti-Inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. A study examining various compounds from Mitragyna speciosa highlighted the potential of these glycosides to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation . The mechanisms of action are thought to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Comparative Analysis

A comparative analysis involving similar compounds can provide context for this compound's biological activity. For example:

| Compound | Source | Biological Activity | Notes |

|---|---|---|---|

| This compound | Mitragyna speciosa | Potential opioid activity | Isolated with low yield; ongoing studies |

| Vogeloside | Mitragyna speciosa | Anti-inflammatory | Similar structure; explored for pain relief |

| Harmane | Ophiorrhiza spp. | Anticancer | Inhibits DNA topoisomerase I |

This table illustrates the diverse biological activities associated with compounds from related plant sources, suggesting that this compound may also possess significant therapeutic potential.

Research Findings

Recent studies utilizing advanced techniques such as UHPLC-MS/MS have identified multiple compounds in herbal formulations that include this compound. These studies emphasize the importance of network pharmacology in understanding how these compounds interact at a molecular level, particularly concerning their effects on various signaling pathways involved in inflammation and pain modulation .

Future Directions

The ongoing research into this compound's biological activity is promising. Future studies should focus on:

- Clinical Trials : Conducting controlled clinical trials to evaluate the safety and efficacy of this compound in humans.

- Mechanistic Studies : Further elucidating the molecular mechanisms through which this compound exerts its effects, particularly regarding opioid receptor interactions.

- Comparative Pharmacology : Investigating how this compound compares with other known analgesics and anti-inflammatory agents.

Eigenschaften

IUPAC Name |

(3S,4aS,5R,6S)-5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3/t7-,8+,10-,11+,12-,13+,14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYZRCGMIDUTKS-RJFLBQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H]2[C@H]([C@@H](OC=C2C(=O)O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Epivogeloside and where is it found?

A1: this compound is a secoiridoid glycoside, a type of natural compound often found in plants. It has been identified in the flower buds of Lonicera japonica (commonly known as Japanese honeysuckle) [, ] and the leaves of Mitragyna speciosa (kratom) [].

Q2: What is the chemical structure of this compound?

A2: While the provided abstracts don't detail the spectroscopic data for this compound, they indicate it's a secoiridoid glycoside. This class of compounds typically features a glucose sugar molecule attached to a secoiridoid aglycone, which is a monoterpene derivative. For the exact structure and spectroscopic data, further research in chemical databases or specialized literature is recommended.

Q3: Are there efficient methods to isolate this compound?

A3: Yes, centrifugal partition chromatography (CPC) has proven to be a highly effective method for purifying this compound from Lonicera japonica. This technique offers advantages such as simplicity, speed, and high purity yields [].

Q4: Is this compound related to other compounds found in the same plants?

A4: Yes, this compound is often found alongside other related secoiridoids. For instance, in Lonicera japonica, it coexists with compounds like secologanic acid, vogeloside, 7-dehydrologanin, and secologanin dimethyl acetal []. Similarly, in Mitragyna speciosa, it's found with various alkaloids and other glycosides []. The presence of these related compounds suggests a shared biosynthetic pathway and potential synergistic activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.